molecular formula C18H18N4O4S B1357299 1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid CAS No. 904817-89-6

1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid

Cat. No.: B1357299
CAS No.: 904817-89-6
M. Wt: 386.4 g/mol
InChI Key: VWCUZQQRMDKELX-UHFFFAOYSA-N
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Description

The compound “1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a nitro group, a thiophene ring, an imidazo[1,2-a]pyridine ring, a piperidine ring, and a carboxylic acid group . Imidazo[1,2-a]pyridines, such as the one in this compound, are considered privileged structures due to their occurrence in many natural products .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a thiophene ring attached to an imidazo[1,2-a]pyridine ring at the 2-position. The imidazo[1,2-a]pyridine ring is further substituted at the 6-position with a nitro group and at the 3-position with a piperidine ring through a methylene bridge. The piperidine ring carries a carboxylic acid group at the 4-position .

Scientific Research Applications

Synthesis and Structural Analysis

  • The imidazo[1,2-a]pyridine system, closely related to 1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid, has been investigated as a synthon for creating fused triazines with potential biological activity. This research involves the synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones from imidazo[1,2-a]pyridines, highlighting the compound's relevance in constructing biologically active heterocycles (Zamora et al., 2004).

Derivative Synthesis

  • Further exploration of derivatives of this compound includes the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids. This underscores the compound's versatility in forming various biologically relevant derivatives (Smolyar et al., 2007).

Anticancer Activity Evaluation

  • The compound's structural analogues, specifically piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, have been evaluated for anticancer activity, indicating the potential medicinal value of this class of compounds (Kumar et al., 2013).

Reactivity and Rearrangement Studies

  • Studies on the reactivity of related compounds, such as 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, have led to the formation of imidazo[1,2-a]pyridines and indoles, demonstrating the complex chemical behavior and rearrangement potential of this chemical class (Khalafy et al., 2002).

Tuberculostatic Activity

  • Derivatives of the imidazo[4, 5-b]pyridine-1-carboxylic acid, a compound structurally related to the chemical , have been synthesized and evaluated for tuberculostatic activity. This highlights the potential application of such compounds in tuberculosis treatment (Bukowski, 1984).

Chemical Properties and Transformations

  • Investigations into the cyanomethyl derivatives of compounds like imidazo[1,2-a]pyridine have provided insights into their reactivity, including nitration, bromination, azo coupling, and nitrosation. This research is crucial for understanding the chemical properties and potential transformations of compounds within this chemical family (Kutrov et al., 2008).

Methodological Improvements

  • New methods for preparing related compounds, such as (2-aminopyridin-4-yl)methanol, demonstrate ongoing efforts to improve the synthesis efficiency of these compounds, further emphasizing their importance in scientific research (Lifshits et al., 2015).

Catalytic Activity Studies

  • The catalytic activity of imidazolo[1,2-a]pyridine derivatives, including related compounds, in the oxidation of catechol to o-quinone, suggests their potential role in catalysis and industrial applications (Saddik et al., 2012).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Therefore, future research could focus on exploring the biological activities of “1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid” and its derivatives. Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this compound and related structures.

Properties

IUPAC Name

1-[(6-nitro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c23-18(24)12-5-7-20(8-6-12)11-14-17(15-2-1-9-27-15)19-16-4-3-13(22(25)26)10-21(14)16/h1-4,9-10,12H,5-8,11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCUZQQRMDKELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)[N+](=O)[O-])C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587729
Record name 1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-89-6
Record name 1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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